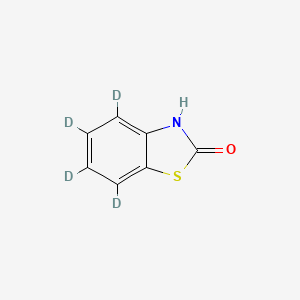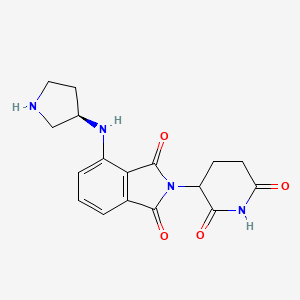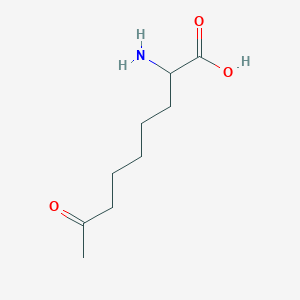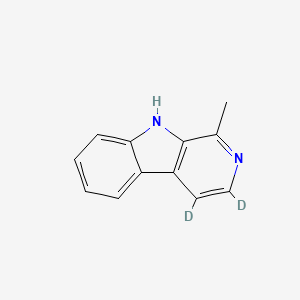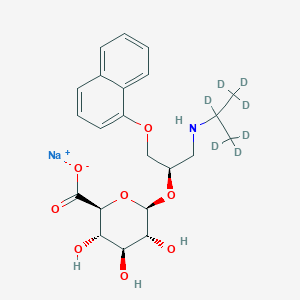
(R)-Propranolol beta-D-glucuronide-d7 (sodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Propranolol is a non-selective beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It is used primarily in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias. The compound is the enantiomer of propranolol, which means it is one of two mirror-image forms of the molecule. The ®-enantiomer is less active than the (S)-enantiomer in terms of beta-blocking activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Propranolol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-naphthol.
Alkylation: 1-naphthol is alkylated with epichlorohydrin to form 1-(2,3-epoxypropoxy)naphthalene.
Ring Opening: The epoxide ring is opened using isopropylamine to yield 1-(isopropylamino)-3-(1-naphthyloxy)-2-propanol.
Resolution: The racemic mixture is then resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.
Industrial Production Methods
Industrial production of ®-Propranolol often involves similar synthetic routes but on a larger scale. The resolution step is crucial and is typically achieved using high-performance liquid chromatography (HPLC) or other chiral separation techniques to ensure the purity of the ®-enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
®-Propranolol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can occur, particularly at the secondary amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: The major products include naphthoxyacetic acid derivatives.
Reduction: Reduced forms of the secondary amine group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-Propranolol has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of other compounds.
Biology: Studied for its effects on cellular signaling pathways.
Medicine: Extensively researched for its therapeutic effects in treating cardiovascular diseases, anxiety, and migraine.
Industry: Used in the formulation of various pharmaceutical products.
Mecanismo De Acción
®-Propranolol exerts its effects by blocking beta-adrenergic receptors, which are part of the sympathetic nervous system. This leads to a decrease in heart rate, myocardial contractility, and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors. The pathways involved are primarily related to the inhibition of cyclic adenosine monophosphate (cAMP) production, which reduces the activity of protein kinase A (PKA) and subsequent phosphorylation of target proteins.
Comparación Con Compuestos Similares
Similar Compounds
(S)-Propranolol: The more active enantiomer in terms of beta-blocking activity.
Atenolol: Another beta-blocker with selective beta-1 adrenergic receptor antagonism.
Metoprolol: Similar to atenolol but with different pharmacokinetic properties.
Uniqueness
®-Propranolol is unique due to its non-selective beta-blocking activity, affecting both beta-1 and beta-2 receptors. This broad spectrum of activity makes it useful in treating a variety of cardiovascular conditions, although it may also lead to more side effects compared to selective beta-blockers.
Propiedades
Fórmula molecular |
C22H28NNaO8 |
|---|---|
Peso molecular |
464.5 g/mol |
Nombre IUPAC |
sodium;(2S,3S,4S,5R,6R)-6-[(2R)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C22H29NO8.Na/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28;/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28);/q;+1/p-1/t14-,17+,18+,19-,20+,22-;/m1./s1/i1D3,2D3,12D; |
Clave InChI |
OSKYDLRSXKTYLZ-ALLDJDOJSA-M |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC[C@H](COC1=CC=CC2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] |
SMILES canónico |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



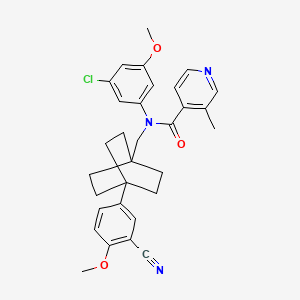
![3-(3,4-Dihydroxy-2-methoxyphenyl)-1-[4-hydroxy-3-(3-methylbut-2-EN-1-YL)phenyl]prop-2-EN-1-one](/img/structure/B12426491.png)
![(4S,9S,10S)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione](/img/structure/B12426495.png)
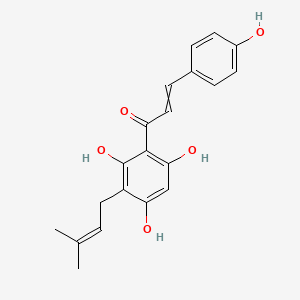

![(2E,4E)-5-[(1R,7S,8S,9R)-7-acetyloxy-4-ethoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid](/img/structure/B12426506.png)

